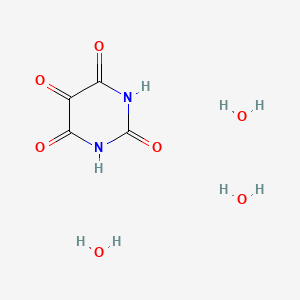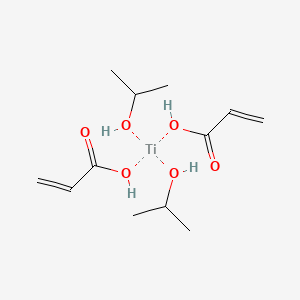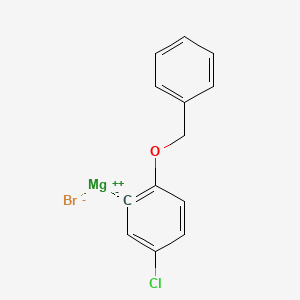
magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring This compound is notable for its unique structure, which includes a magnesium atom bonded to a benzene ring substituted with a chlorine atom and a phenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide typically involves the reaction of 1-chloro-4-phenylmethoxybenzene with magnesium in the presence of a bromide source. This reaction is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions usually include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced to form different reduced species.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce various alcohols or hydrocarbons.
科学的研究の応用
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the effects of organometallic compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly for its reactivity and ability to form complex molecules.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The presence of the bromide ion can also influence the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
- Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
- Magnesium;1-chloro-4-phenylbenzene-5-ide;bromide
- Magnesium;1-chloro-4-ethoxybenzene-5-ide;bromide
Uniqueness
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and potential applications. This group can provide additional sites for chemical reactions, making the compound more versatile in synthetic applications.
特性
分子式 |
C13H10BrClMgO |
|---|---|
分子量 |
321.88 g/mol |
IUPAC名 |
magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C13H10ClO.BrH.Mg/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
InChIキー |
ZPVZZBWHFUQJKG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)COC2=[C-]C=C(C=C2)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


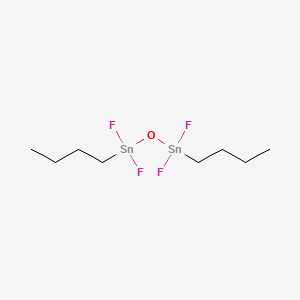

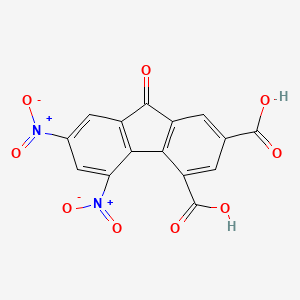
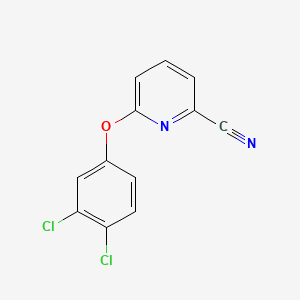
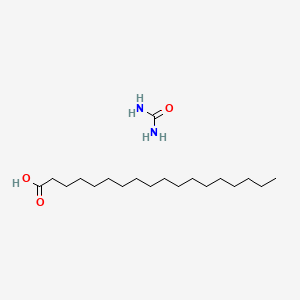
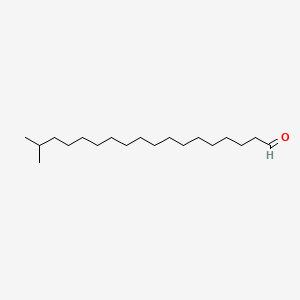
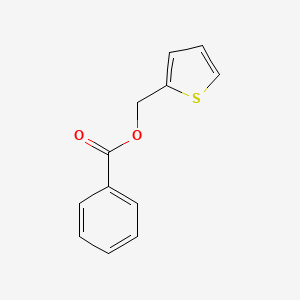
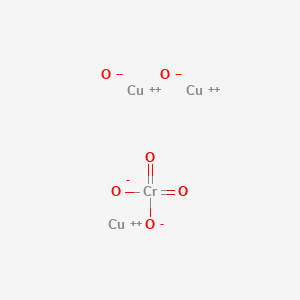
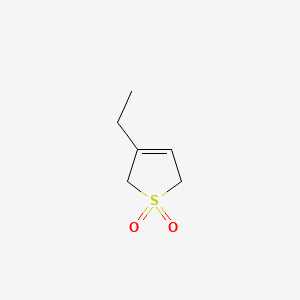

![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
